(6Z)-6-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-CYCLOHEXYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that features a unique combination of functional groups, including an indole, a chlorophenoxyethyl group, and a thiadiazolopyrimidinone core
Preparation Methods
The synthesis of (6Z)-6-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-CYCLOHEXYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorophenoxyethyl group. The final step involves the formation of the thiadiazolopyrimidinone core under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under mild conditions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxyethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. .
Scientific Research Applications
(6Z)-6-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-CYCLOHEXYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of (6Z)-6-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-CYCLOHEXYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The indole moiety can bind to protein active sites, while the chlorophenoxyethyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
Benzylamine: An organic compound with a benzyl group attached to an amine, used as a precursor in organic synthesis. Compared to these compounds, (6Z)-6-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-CYCLOHEXYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H26ClN5O2S |
---|---|
Molecular Weight |
532.1 g/mol |
IUPAC Name |
(6Z)-6-[[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-cyclohexyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H26ClN5O2S/c29-20-10-12-21(13-11-20)36-15-14-33-17-19(22-8-4-5-9-24(22)33)16-23-25(30)34-28(31-26(23)35)37-27(32-34)18-6-2-1-3-7-18/h4-5,8-13,16-18,30H,1-3,6-7,14-15H2/b23-16-,30-25? |
InChI Key |
NUTWONCCPQRLQG-VNVFRMDZSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NN3C(=N)/C(=C/C4=CN(C5=CC=CC=C54)CCOC6=CC=C(C=C6)Cl)/C(=O)N=C3S2 |
Canonical SMILES |
C1CCC(CC1)C2=NN3C(=N)C(=CC4=CN(C5=CC=CC=C54)CCOC6=CC=C(C=C6)Cl)C(=O)N=C3S2 |
Origin of Product |
United States |
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